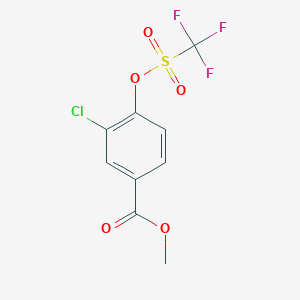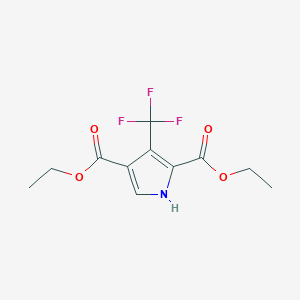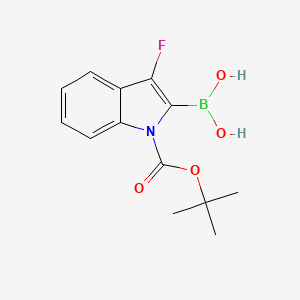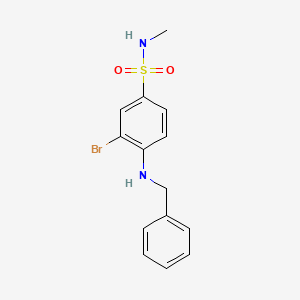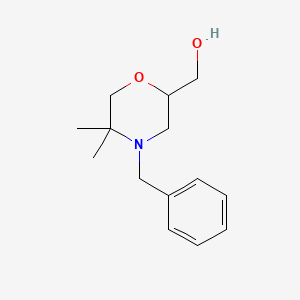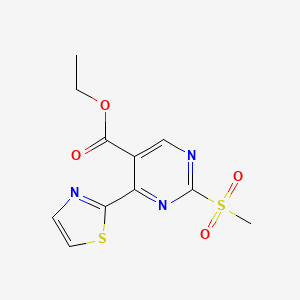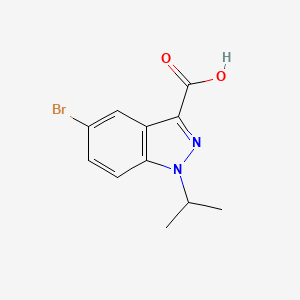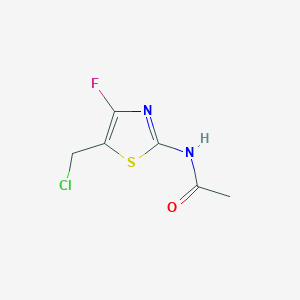
Cyclopropane, 1-bromo-2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1-bromo-2-methylene- is a compound that belongs to the class of cyclopropanes, which are cyclic hydrocarbons with a three-membered ring structure. This compound is characterized by the presence of a bromine atom and a methylene group attached to the cyclopropane ring. Cyclopropanes are known for their unique chemical properties due to the ring strain associated with their small ring size.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1-bromo-2-methylene- can be achieved through various methods. One common approach involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction typically yields the desired product in excellent yields within a short reaction time .
Industrial Production Methods
Industrial production methods for cyclopropane, 1-bromo-2-methylene- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, 1-bromo-2-methylene- undergoes various types of chemical reactions, including substitution, addition, and elimination reactions. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, while the methylene group can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). These reactions typically occur under basic conditions.
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used to add across the double bond of the methylene group.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) can induce elimination reactions to form alkenes.
Major Products Formed
Substitution Reactions: The major products are typically substituted cyclopropanes where the bromine atom is replaced by the nucleophile.
Addition Reactions: The major products are haloalkanes formed by the addition of halogens or hydrogen halides to the methylene group.
Elimination Reactions: The major products are alkenes formed by the elimination of hydrogen bromide (HBr).
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1-bromo-2-methylene- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopropane, 1-bromo-2-methylene- involves its reactivity due to the ring strain and the presence of reactive functional groups. The bromine atom can act as a leaving group in substitution reactions, while the methylene group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane, 1-bromo-2-methylene- can be compared with other similar compounds such as:
Cyclopropane, 1-chloro-2-methylene-: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions.
Cyclopropane, 1-iodo-2-methylene-: Contains an iodine atom, which is a better leaving group than bromine, leading to faster substitution reactions.
Cyclopropane, 1-bromo-2-ethyl-: Contains an ethyl group instead of a methylene group, resulting in different reactivity and applications.
The uniqueness of cyclopropane, 1-bromo-2-methylene- lies in its combination of a bromine atom and a methylene group, which provides a balance of reactivity and stability for various chemical transformations.
Eigenschaften
IUPAC Name |
1-bromo-2-methylidenecyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-3-2-4(3)5/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQQQUHRPKCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444243 |
Source


|
| Record name | Cyclopropane, 1-bromo-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90246-24-5 |
Source


|
| Record name | Cyclopropane, 1-bromo-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

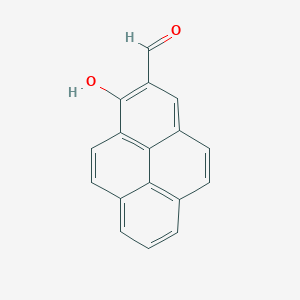
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
